molecular formula C25H51NO12 B609473 N-Boc-N-bis(PEG4-OH) CAS No. 2093154-02-8

N-Boc-N-bis(PEG4-OH)

Cat. No. B609473
CAS RN: 2093154-02-8
M. Wt: 557.68
InChI Key: ORLQQCLGZAXNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-N-bis(PEG4-OH)” is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups . The protected amines can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of “N-Boc-N-bis(PEG4-OH)” involves the use of a Boc protected amino group and two terminal hydroxy groups . The hydroxy groups can be further derivatized or replaced with other reactive functional groups . The protected amines can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular structure of “N-Boc-N-bis(PEG4-OH)” consists of a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The molecular weight is 557.7 g/mol and the molecular formula is C25H51NO12 .


Chemical Reactions Analysis

“N-Boc-N-bis(PEG4-OH)” can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

“N-Boc-N-bis(PEG4-OH)” has a molecular weight of 557.7 g/mol and a molecular formula of C25H51NO12 . It is a small PEG compound . The hydroxy groups can be derivatized or replaced with other reactive functional groups .

Scientific Research Applications

Polyethylene Glycol (PEG) Compound

“N-Boc-N-bis(PEG4-OH)” is a small PEG compound . The hydroxy groups in this compound can be derivatized or replaced with other reactive functional groups . This property makes it a versatile compound in various research applications.

PROTAC Linker

“N-Boc-N-bis(PEG4-OH)” can be used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The use of “N-Boc-N-bis(PEG4-OH)” in the synthesis of PROTACs expands the possibilities for targeted protein degradation in disease treatment.

Antibody-Drug Conjugate (ADC) Linker

“N-Boc-N-bis(PEG4-OH)” can be used as a cleavable ADC linker . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells via antibodies. The use of “N-Boc-N-bis(PEG4-OH)” in the synthesis of ADCs can potentially improve the selectivity and efficacy of these therapeutics.

Acid-Sensitive Compound

The N-Boc group in “N-Boc-N-bis(PEG4-OH)” can be removed under acidic conditions . This property can be utilized in research applications where an acid-sensitive compound is required.

Branched PEG Reagent

“N-Boc-N-bis(PEG4-OH)” can be used as a branched PEG reagent . It can be conjugated with primary amino groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property can be useful in various bioconjugation applications.

Mechanism of Action

Safety and Hazards

“N-Boc-N-bis(PEG4-OH)” is for research use only . It is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

“N-Boc-N-bis(PEG4-OH)” is a promising compound for the synthesis of PROTACs and antibody-drug conjugates (ADCs) . Its hydroxy groups enable further derivatization or replacement with other reactive functional groups , providing potential for future research and development.

properties

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51NO12/c1-25(2,3)38-24(29)26(4-8-30-12-16-34-20-22-36-18-14-32-10-6-27)5-9-31-13-17-35-21-23-37-19-15-33-11-7-28/h27-28H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLQQCLGZAXNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCO)CCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103824
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-bis(PEG4-OH)

CAS RN

2093154-02-8
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093154-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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